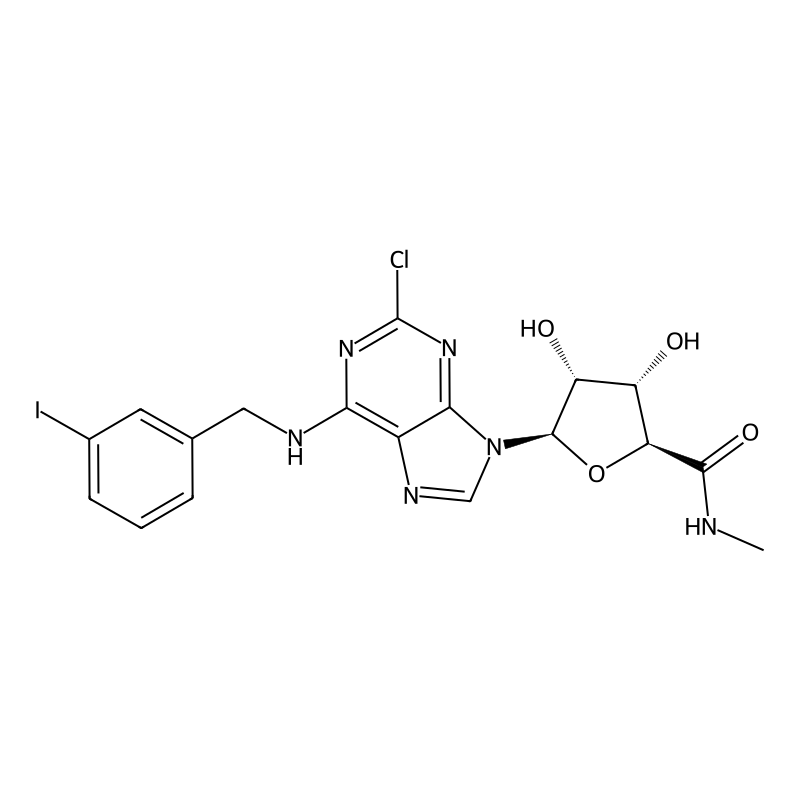

Namodenoson

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Namodenoson (also known as CF102 or 2-Cl-IB-MECA) is a ribose-based purine nucleoside that functions as a high-affinity, selective agonist for the A3 adenosine receptor (A3AR). Its primary value proposition in research and development is rooted in its high selectivity for A3AR over other adenosine receptor subtypes and its demonstrated oral bioavailability. These characteristics position it as a critical tool for investigating A3AR-mediated signaling pathways, particularly in oncology and inflammatory disease models where the A3AR target is overexpressed on pathological cells compared to normal tissue.

References

- [1] Fishman, P., Bar-Yehuda, S., Liang, B. T., & Jacobson, K. A. (2012). Pharmacological and therapeutic effects of A3 adenosine receptor agonists. Drug Discovery Today, 17(7-8), 359–366.

- [2] Stemmer, S. M., et al. (2018). A phase II, randomized, double-blind, placebo-controlled study of namodenoson (CF102), an A3 adenosine receptor agonist, as a second-line treatment for advanced hepatocellular carcinoma. Cancer, 124(12), 2549-2558.

- [4] Can-Fite BioPharma. (n.d.). Namodenoson (CF102). Retrieved from https://www.canfite.com/pipeline/namodenoson-cf102/

- [6] PubChem. (n.d.). Namodenoson. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Namodenoson

- [7] Cohen, S., et al. (2024). A long-term complete response to namodenoson in liver cancer with Child-Pugh B cirrhosis: A case report. Oncology Letters, 27(5), 1-7.

Substituting Namodenoson with less selective agonists or even other common A3AR-selective tool compounds can compromise experimental outcomes and reproducibility. Non-selective agonists like NECA will activate A1, A2A, and A2B receptors, introducing confounding variables and off-target effects. Even when compared to its close structural analog IB-MECA (Piclidenoson), Namodenoson's distinct chemical structure results in a different binding affinity and pharmacokinetic profile. Crucially, Namodenoson's established oral bioavailability distinguishes it from many research-grade agonists that require parenteral administration, making it uniquely suited for long-term in vivo studies where ease of administration and consistent exposure are paramount.

References

- [1] Fishman, P., & Cohen, S. (2022). Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Pharmaceuticals, 15(6), 725.

- [2] Can-Fite Biopharma. (2026, February 17). Can-Fite Announces Scientific Breakthrough Publication Demonstrating Anti-Obesity Effect of Namodenoson. GlobeNewswire.

- [3] Bar-Yehuda, S., et al. (2007). The A3 adenosine receptor agonist CF102 induces apoptosis of hepatocellular carcinoma via a Wnt- and NF-κB-dependent mechanism. Neoplasia, 9(10), 841–851.

Exceptional Receptor Selectivity Profile for Minimized Off-Target Effects

Namodenoson demonstrates a high affinity for the human A3 adenosine receptor (A3AR) with a Ki of 0.33 nM. Critically, it exhibits a vastly superior selectivity profile compared to its target. It is 2500-fold more selective for A3AR than for the A1 receptor and 1400-fold more selective than for the A2A receptor. This high degree of selectivity is essential for attributing observed effects directly to A3AR modulation, thereby reducing the risk of confounding data from off-target receptor activation.

| Evidence Dimension | Receptor Binding Selectivity (Ki) |

| Target Compound Data | Ki = 0.33 nM for A3AR |

| Comparator Or Baseline | 2500-fold selective over A1AR; 1400-fold selective over A2AAR |

| Quantified Difference | 2500x vs A1AR, 1400x vs A2AAR |

| Conditions | Human adenosine receptor binding assays. |

This ensures that experimental results are specifically due to A3 receptor activity, providing cleaner, more reliable, and publishable data by minimizing off-target effects.

Oral Bioavailability: Enabling Practical and Effective In Vivo Studies

Namodenoson is consistently described and utilized as a small, orally bioavailable drug in numerous preclinical and clinical studies. This property was leveraged in a preclinical orthotopic rat model of hepatocellular carcinoma, where oral administration of Namodenoson at 100 µg/kg resulted in a 92.8% inhibition of tumor growth. This contrasts with many experimental agonists that require more complex and invasive administration routes like intraperitoneal or intravenous injection.

| Evidence Dimension | In Vivo Efficacy via Oral Route |

| Target Compound Data | 92.8% tumor growth inhibition in a rat HCC model. |

| Comparator Or Baseline | Standard experimental agonists often requiring parenteral (e.g., IP, IV) injection. |

| Quantified Difference | Qualitative but significant improvement in administration workflow and animal welfare. |

| Conditions | Oral administration (100 µg/kg) in an orthotopic N1S1 rat hepatocellular carcinoma model. |

Oral bioavailability simplifies experimental protocols for long-term animal studies, improves animal welfare, and allows for modeling of systemic exposure that is more relevant to clinical translation.

Demonstrated Anti-Proliferative Efficacy in Pancreatic Cancer Models

In preclinical models of pancreatic cancer, Namodenoson demonstrates potent, dose-dependent anti-proliferative activity. In vitro, it inhibited the growth of BxPC-3 pancreatic cancer cells in a dose-dependent manner. In vivo, oral administration of Namodenoson (10 µg/kg, twice daily for 35 days) resulted in significant inhibition of pancreatic carcinoma tumor growth in nude mice. The mechanism involves the modulation of NF-κB and Wnt/β-catenin signaling pathways, leading to the upregulation of apoptotic proteins such as Bad and Bax.

| Evidence Dimension | In Vivo Anti-Tumor Activity |

| Target Compound Data | Significant inhibition of tumor growth vs. control. |

| Comparator Or Baseline | Vehicle-treated control group. |

| Quantified Difference | Statistically significant reduction in tumor growth (p-value not specified in abstract). |

| Conditions | Oral administration (10 µg/kg, BID) in nude mice inoculated with BxPC-3 pancreatic cancer cells. |

Provides direct evidence of the compound's utility and efficacy in established, mainstream oncology models, supporting its use as a relevant tool for cancer research.

Long-Term Oral Dosing Studies in In Vivo Cancer Models

Namodenoson's oral bioavailability makes it the right choice for chronic dosing studies in rodent models of hepatocellular carcinoma, pancreatic cancer, or other cancers where A3AR is overexpressed. It allows for simplified experimental logistics and improved animal welfare compared to compounds requiring repeated injections.

Isolating A3AR-Specific Pathways in Cellular Assays

Due to its exceptional selectivity of up to 2500-fold over other adenosine receptors, Namodenoson is ideally suited for in vitro studies aiming to specifically dissect the role of A3AR in signaling cascades, such as the Wnt and NF-κB pathways, without confounding off-target activation.

Preclinical Evaluation in Models of Liver Inflammation and Fibrosis

Given its demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of non-alcoholic steatohepatitis (NASH), Namodenoson is a validated tool for investigating therapeutic strategies for chronic liver diseases. Its oral activity is particularly relevant for modeling long-term treatment regimens.

References

- [1] Ohayon, S., et al. (2024). Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma. Biomedicines, 12(4), 848.

- [4] Fishman, P., Bar-Yehuda, S., Liang, B. T., & Jacobson, K. A. (2012). Pharmacological and therapeutic effects of A3 adenosine receptor agonists. Drug Discovery Today, 17(7-8), 359–366.

- [5] Fishman, P., & Cohen, S. (2022). Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Pharmaceuticals, 15(6), 725.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adenosine

ADORA3 [HSA:140] [KO:K04268]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Soares AS, Costa VM, Diniz C, Fresco P. Potentiation of cytotoxicity of paclitaxel in combination with Cl-IB-MECA in human C32 metastatic melanoma cells: A new possible therapeutic strategy for melanoma. Biomed Pharmacother. 2013 Oct;67(8):777-89. doi: 10.1016/j.biopha.2013.08.003. Epub 2013 Aug 23. PubMed PMID: 24035253.

3: Kim GD, Oh J, Jeong LS, Lee SK. Thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells. Biochem Biophys Res Commun. 2013 Jul 19;437(1):79-86. doi: 10.1016/j.bbrc.2013.06.040. Epub 2013 Jun 21. PubMed PMID: 23791876.

4: Montinaro A, Forte G, Sorrentino R, Luciano A, Palma G, Arra C, Adcock IM, Pinto A, Morello S. Adoptive immunotherapy with Cl-IB-MECA-treated CD8+ T cells reduces melanoma growth in mice. PLoS One. 2012;7(9):e45401. doi: 10.1371/journal.pone.0045401. Epub 2012 Sep 24. PubMed PMID: 23028986; PubMed Central PMCID: PMC3454429.

5: Kim TH, Kim YK, Woo JS. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca2⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells. Neurochem Res. 2012 Dec;37(12):2667-77. doi: 10.1007/s11064-012-0855-5. Epub 2012 Aug 10. PubMed PMID: 22878643.

6: Lee HS, Chung HJ, Lee HW, Jeong LS, Lee SK. Suppression of inflammation response by a novel A3 adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling. Immunobiology. 2011 Sep;216(9):997-1003. doi: 10.1016/j.imbio.2011.03.008. Epub 2011 Apr 7. PubMed PMID: 21514967.

7: Morello S, Sorrentino R, Montinaro A, Luciano A, Maiolino P, Ngkelo A, Arra C, Adcock IM, Pinto A. NK1.1 cells and CD8 T cells mediate the antitumor activity of Cl-IB-MECA in a mouse melanoma model. Neoplasia. 2011 Apr;13(4):365-73. PubMed PMID: 21472141; PubMed Central PMCID: PMC3071085.

8: Forte G, Sorrentino R, Montinaro A, Pinto A, Morello S. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS. Cytokine. 2011 May;54(2):161-6. doi: 10.1016/j.cyto.2011.02.002. Epub 2011 Feb 26. PubMed PMID: 21354814.

9: Kim H, Kang JW, Lee S, Choi WJ, Jeong LS, Yang Y, Hong JT, Yoon do Y. A3 adenosine receptor antagonist, truncated Thio-Cl-IB-MECA, induces apoptosis in T24 human bladder cancer cells. Anticancer Res. 2010 Jul;30(7):2823-30. PubMed PMID: 20683018.

10: Morello S, Sorrentino R, Porta A, Forte G, Popolo A, Petrella A, Pinto A. Cl-IB-MECA enhances TRAIL-induced apoptosis via the modulation of NF-kappaB signalling pathway in thyroid cancer cells. J Cell Physiol. 2009 Nov;221(2):378-86. doi: 10.1002/jcp.21863. PubMed PMID: 19562684.

Explore Compound Types